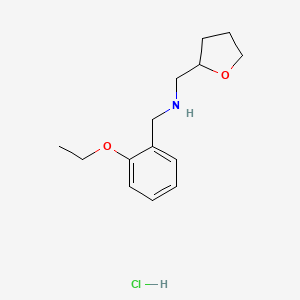

(2-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

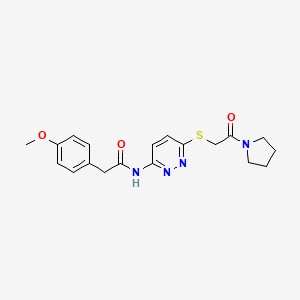

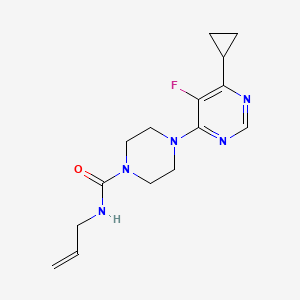

The compound is an amine hydrochloride, which suggests it’s likely to be a salt of an amine. The presence of the ethoxy and benzyl groups indicates that it’s a substituted amine .

Molecular Structure Analysis

The compound contains an ethoxy group (an ethyl group attached to an oxygen), a benzyl group (a benzene ring attached to a CH2 group), and a tetrahydrofuran ring (a five-membered ring containing oxygen). The amine group (NH2) is likely attached to the tetrahydrofuran ring, and the hydrochloride indicates the presence of a chloride ion, which would form a salt with the amine .Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions, including acid-base reactions, alkylation reactions, and reactions with nitrous acid. The benzyl group can also undergo various reactions, such as oxidation and halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds . The presence of the benzyl group could make the compound relatively nonpolar and soluble in organic solvents .Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Innovations in Organic Synthesis : Research into related compounds includes studies on the hydrolysis reactions of acetylenecarboxylic acid with amines, demonstrating pathways to synthesize derivatives through reactions involving carbon-nitrogen bond splitting and decarboxylation processes (Iwanami et al., 1964). Another study explores the organosilicon synthesis of isocyanates, offering a convenient method for synthesizing known and unknown isocyanates of the furan, thiophene, and mono-and polyfluorophenyl series (Lebedev et al., 2006).

- Catalytic Reactions and Compound Development : A notable synthesis approach involves α-substituted 2-benzofuranmethamines via intermediates, showcasing the versatility of cyclization reactions to produce benzofuran derivatives (Wongsa et al., 2013). Similarly, palladium(II) and platinum(II) complexes with benzimidazole ligands are synthesized for potential anticancer applications, illustrating the role of these compounds in developing therapeutic agents (Ghani & Mansour, 2011).

Materials Science

- Polymer Science and Materials Engineering : Research has also delved into the synthesis of Schiff and Mannich Bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, pointing towards the creation of new materials and the exploration of their properties (Bekircan & Bektaş, 2008).

Pharmacology

- Drug Discovery and Development : The design and synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin offer insights into the development of anticancer and antiangiogenic agents, showcasing the therapeutic potential of benzofuran derivatives (Romagnoli et al., 2015).

Mechanism of Action

properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-2-16-14-8-4-3-6-12(14)10-15-11-13-7-5-9-17-13;/h3-4,6,8,13,15H,2,5,7,9-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBOWRDOMRBPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNCC2CCCO2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641446 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2655084.png)

![N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2655088.png)

![1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2655091.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea](/img/structure/B2655092.png)

![Methyl 4-(7-chloro-2,6-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2655102.png)

![2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2655103.png)